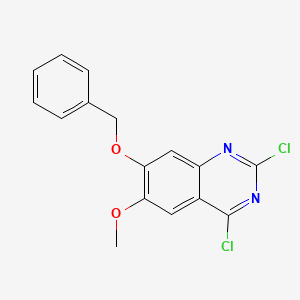

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

CAS No.: 60771-18-8

Cat. No.: VC3813082

Molecular Formula: C16H12Cl2N2O2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60771-18-8 |

|---|---|

| Molecular Formula | C16H12Cl2N2O2 |

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | 2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline |

| Standard InChI | InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

| Standard InChI Key | PTQCMUDKRFNQCR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinazoline core substituted at positions 2, 4, 6, and 7. Key functional groups include:

-

Chlorine atoms at positions 2 and 4, enhancing electrophilic reactivity.

-

Methoxy group (-OCH) at position 6, contributing to steric and electronic modulation.

-

Benzyloxy group (-OCHCH) at position 7, providing lipophilicity and structural versatility .

The SMILES notation precisely encodes this arrangement, highlighting the spatial orientation of substituents .

Physical and Chemical Properties

Critical physicochemical parameters include:

The compound’s low vapor pressure and moderate logP value suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration .

Synthesis and Manufacturing

Analytical Characterization

Structural validation typically employs:

-

H NMR: Identifies proton environments, particularly aromatic and methoxy signals.

-

Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 335.19) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a critical building block for quinazoline-based therapeutics, including:

-

Kinase Inhibitors: Modifications at positions 2 and 4 enable targeting of ATP-binding pockets in tyrosine kinases .

-

Anticancer Agents: Derivatives have shown promise in preclinical studies against solid tumors, particularly those driven by EGFR mutations .

-

Antiviral Compounds: Structural analogs inhibit viral protease activity, as explored in recent patent filings .

Structure-Activity Relationship (SAR) Insights

-

Chlorine Substitution: Dual chloro groups enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .

-

Benzyloxy Group: Increases metabolic stability compared to smaller alkoxy substituents, prolonging half-life in vivo .

Future Directions and Research Gaps

Unresolved Challenges

-

Synthetic Optimization: Improved yields for dichloro derivatives remain unexplored.

-

Toxicology Profiles: No in vivo data are publicly available, necessitating preclinical safety studies.

-

Formulation Strategies: Enhanced aqueous solubility via prodrug design could broaden therapeutic utility .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume